molecular formula C13H14ClF3N2O B2971216 6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 2197057-16-0

6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride

Cat. No.: B2971216
CAS No.: 2197057-16-0
M. Wt: 306.71
InChI Key: QKNKLNUDAMWSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride is a synthetic compound that belongs to the class of spiroindole derivatives These compounds are characterized by their unique spirocyclic structure, which consists of an indole moiety fused to a piperidine ring The trifluoromethyl group attached to the indole ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced spiroindole derivatives

    Substitution: Substituted trifluoromethyl derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride is unique due to the combination of its spirocyclic structure and the presence of the trifluoromethyl group. This combination imparts enhanced chemical stability, biological activity, and selectivity for molecular targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

6-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)8-1-2-9-10(7-8)18-11(19)12(9)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNKLNUDAMWSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)C(F)(F)F)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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